
Methyl non-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl non-6-enoate, also known as methyl (E)-non-6-enoate, is an organic compound with the molecular formula C10H18O2. It is an ester derived from nonenoic acid and methanol. This compound is characterized by its unsaturated ester functional group, which contains a double bond between the sixth and seventh carbon atoms in the nonenoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl non-6-enoate can be synthesized through the esterification of nonenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl non-6-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols, and the double bond can be hydrogenated to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols, saturated esters.
Substitution: Amides, ethers.
Applications De Recherche Scientifique
Methyl non-6-enoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of methyl non-6-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release nonenoic acid and methanol, which can further participate in various biochemical pathways. The double bond in the compound can also interact with enzymes and other biological molecules, leading to different biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl octanoate: An ester with a similar structure but lacking the double bond.
Methyl decanoate: An ester with a longer carbon chain but no double bond.
Methyl 6-octenoate: An ester with a similar double bond position but a shorter carbon chain.
Uniqueness
Methyl non-6-enoate is unique due to the presence of the double bond in the sixth position, which imparts distinct chemical reactivity and biological properties compared to its saturated counterparts. This structural feature makes it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
methyl non-6-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3 |
Clé InChI |
IAXJWKAHMIYBRY-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



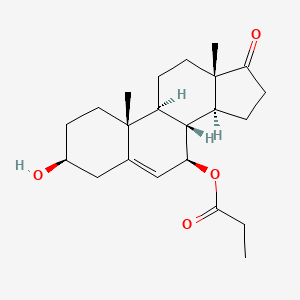
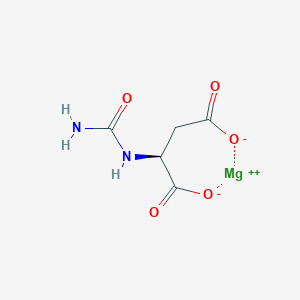
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
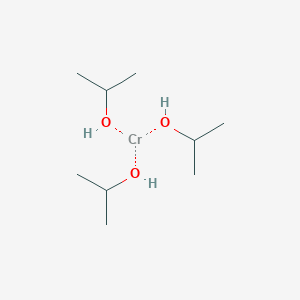
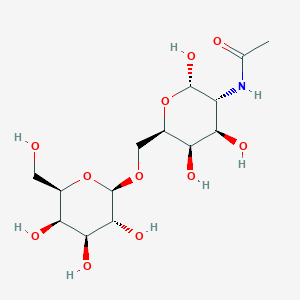
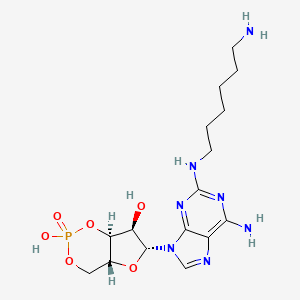
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)






